molecular formula C₁₄H₁₅NO₃ B1144763 (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one CAS No. 1173420-46-6

(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one

Cat. No.: B1144763
CAS No.: 1173420-46-6
M. Wt: 245.27
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both benzyl and butenoyl groups in its structure makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one typically involves the reaction of ®-4-benzyl-oxazolidin-2-one with but-3-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the butenoyl group to a butyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized oxazolidinone derivatives.

    Reduction: Reduced oxazolidinone with a butyl group.

    Substitution: Substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The benzyl and butenoyl groups play a crucial role in stabilizing transition states and intermediates during these reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one: The enantiomer of the compound with similar properties but different stereochemistry.

    ®-4-Benzyl-3-(but-3-enoyl)thiazolidin-2-one: A thiazolidinone analog with a sulfur atom replacing the oxygen in the oxazolidinone ring.

    ®-4-Benzyl-3-(but-3-enoyl)imidazolidin-2-one: An imidazolidinone analog with a nitrogen atom in the ring.

Uniqueness

®-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and butenoyl groups. These features make it a valuable intermediate in asymmetric synthesis and a versatile building block in organic chemistry.

Properties

IUPAC Name

(4R)-4-benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARHGBLTNRTZBG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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